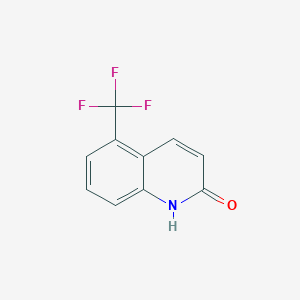
5-(Trifluoromethyl)quinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Trifluoromethyl)quinolin-2(1H)-one is a useful research compound. Its molecular formula is C10H6F3NO and its molecular weight is 213.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Structural Characteristics
- IUPAC Name : 5-(Trifluoromethyl)quinolin-2(1H)-one
- Molecular Formula : C11H8F3NO
- Molecular Weight : 227.18 g/mol
- Canonical SMILES : CC1=C2C=CC(=O)NC2=C(C=C1)C(F)(F)F
The compound features a quinoline core with a trifluoromethyl group at the 5-position and a carbonyl group at the 2-position. These substitutions enhance its lipophilicity and stability, making it a valuable candidate for various applications.
Medicinal Chemistry
This compound has been extensively studied for its antimicrobial , antiviral , and anticancer properties:
- Antimicrobial Activity : The compound exhibits significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values around 50 µg/mL, comparable to standard antibiotics . The mechanism of action is believed to involve the disruption of bacterial DNA gyrase activity, crucial for bacterial replication.
- Antiviral Activity : Research indicates that this compound shows potent antiviral effects against Enterovirus D68 (EV-D68), with structural modifications enhancing its potency. The selectivity index suggests lower toxicity to host cells while effectively targeting viral components .
- Anticancer Activity : Cytotoxicity studies reveal that it has IC50 values in the low micromolar range against various cancer cell lines. The anticancer mechanism may involve DNA intercalation and disruption of cell cycle progression, leading to increased apoptosis in treated cells .
Agricultural Applications
The stability and reactivity of this compound make it suitable for use in agrochemicals. Its ability to inhibit specific enzymes involved in plant growth regulation can be harnessed for developing herbicides or fungicides.
Material Science
In materials chemistry, this compound serves as a building block for synthesizing more complex molecules. Its derivatives can be utilized in the development of novel materials with specific electronic or optical properties, particularly in organic electronics.
Antimicrobial Efficacy Study
A study evaluated the antimicrobial properties of various quinoline derivatives, including this compound. Results indicated that compounds with trifluoromethyl substitutions exhibited enhanced activity against resistant bacterial strains compared to their non-fluorinated counterparts .
Antiviral Mechanism Exploration
Research focused on the mechanism of action of this compound against EV-D68 highlighted its ability to inhibit viral replication by targeting viral proteins essential for the life cycle of the virus. Structural optimization led to compounds with significantly improved antiviral potency .
Anticancer Activity Assessment
In vitro studies using pancreatic adenocarcinoma models demonstrated that this compound effectively inhibited cancer cell proliferation. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, showing promise as a therapeutic agent in cancer treatment .
Data Summary Table: Biological Activities
| Activity Type | MIC/IC50 Values | Mechanism of Action |
|---|---|---|
| Antimicrobial | MIC = 50 µg/mL | Disruption of DNA gyrase |
| Antiviral | IC50 = Low µM | Inhibition of viral replication |
| Anticancer | IC50 = Low µM | Induction of apoptosis |
属性
分子式 |
C10H6F3NO |
|---|---|
分子量 |
213.16 g/mol |
IUPAC 名称 |
5-(trifluoromethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)7-2-1-3-8-6(7)4-5-9(15)14-8/h1-5H,(H,14,15) |
InChI 键 |
MFIMTUQVJWAKAV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C=CC(=O)NC2=C1)C(F)(F)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














